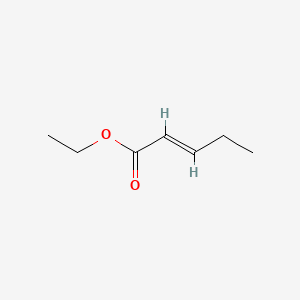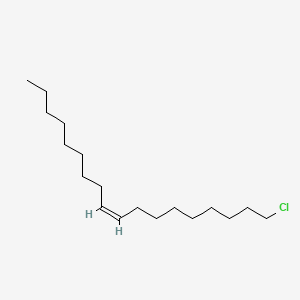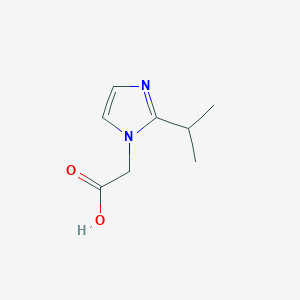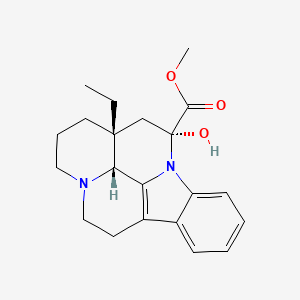
(3R,14R,16R)-Vincamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Inverted exclamation markA)-Vincamine: is a naturally occurring alkaloid derived from the leaves of the plant Vinca minor, commonly known as lesser periwinkle. This compound is known for its vasodilatory and nootropic properties, making it a subject of interest in both medicinal and scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,14R,16R)-Vincamine typically involves the extraction of vincamine from the leaves of Vinca minor. The process includes several steps such as solvent extraction, purification, and crystallization. The reaction conditions often require maintaining specific temperatures and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. These methods utilize advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography to achieve high yields and purity. The industrial process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
化学反应分析
Types of Reactions: (Inverted exclamation markA)-Vincamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of (3R,14R,16R)-Vincamine, which may have different pharmacological properties.
科学研究应用
Chemistry: (Inverted exclamation markA)-Vincamine is used as a precursor in the synthesis of other complex alkaloids. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, (3R,14R,16R)-Vincamine is used to study its effects on cellular processes, particularly those related to vasodilation and neuroprotection. It serves as a model compound for understanding the interactions between alkaloids and biological systems.
Medicine: Medically, this compound is investigated for its potential in treating conditions such as cerebrovascular insufficiency and cognitive disorders. Its ability to improve blood flow and enhance cognitive function makes it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and pharmaceuticals. Its vasodilatory properties are harnessed to develop products aimed at improving cognitive health and circulation.
作用机制
The mechanism of action of (3R,14R,16R)-Vincamine involves its interaction with various molecular targets and pathways. It primarily acts as a vasodilator by inhibiting the enzyme phosphodiesterase, leading to an increase in cyclic adenosine monophosphate levels. This results in the relaxation of smooth muscle cells in blood vessels, thereby improving blood flow. Additionally, this compound exhibits neuroprotective effects by modulating neurotransmitter levels and enhancing cerebral metabolism.
相似化合物的比较
Vinpocetine: A derivative of vincamine, known for its cognitive-enhancing properties.
Reserpine: Another alkaloid with vasodilatory effects, used in the treatment of hypertension.
Yohimbine: An alkaloid with vasodilatory and aphrodisiac properties.
Uniqueness: (Inverted exclamation markA)-Vincamine is unique due to its dual action as a vasodilator and nootropic agent. Unlike other similar compounds, it has a well-documented safety profile and a wide range of applications in both medicinal and industrial fields.
属性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
methyl (15R,17R,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21+/m0/s1 |
InChI 键 |
RXPRRQLKFXBCSJ-CEWLAPEOSA-N |
手性 SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |
规范 SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


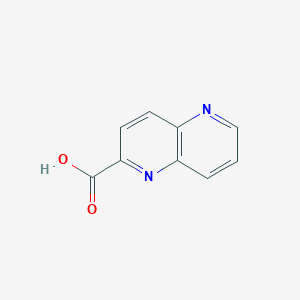
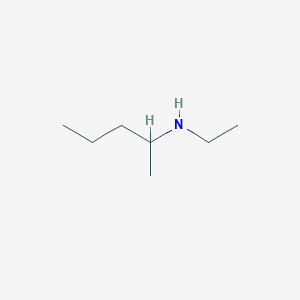
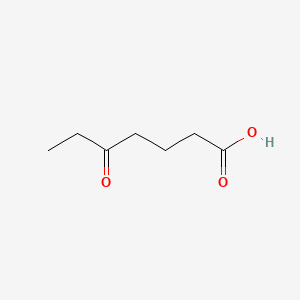
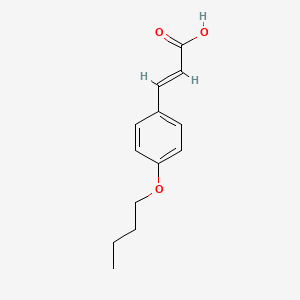

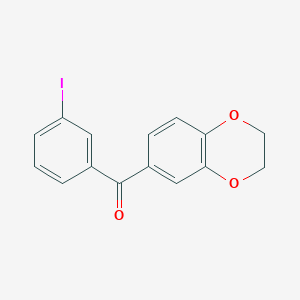
![acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1353172.png)
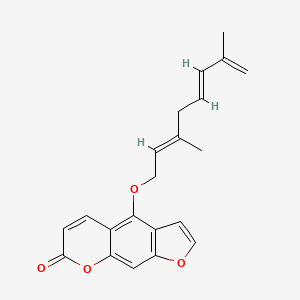
![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)
